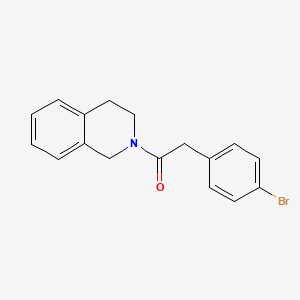![molecular formula C14H11N3O4 B5509711 2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B5509711.png)
2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide is 285.07495584 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Compounds related to 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide have been investigated for their catalytic properties. For instance, Ni(II)-aroylhydrazone complexes derived from similar compounds exhibit significant catalytic activity towards solvent-free nitroaldol condensation reactions, showcasing their potential in green chemistry and organic synthesis (Sutradhar, Barman, Pombeiro, & Martins, 2019).
Antimicrobial Activity
Hydrazone compounds derived from benzohydrazide, including those with nitrobenzylidene substitutions, have demonstrated antimicrobial properties. Their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggests their potential as templates for developing new antibacterial agents (Lei, Li, Fu, Guan, & Tan, 2015). Further, their crystal structures, characterized by hydrogen bonding and π-π stacking interactions, contribute to understanding their biological activity and optimizing their properties for specific applications.
Structural Chemistry
The study of 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide-related compounds extends to their structural chemistry, providing insights into their molecular configurations and stability. Crystallographicstudies have elucidated the configurations of these compounds, showing that they typically exhibit trans configurations around the C=N double bonds, which could influence their reactivity and interaction with biological targets (Ma, 2013). This structural information is crucial for the design of functional materials and bioactive molecules.
Biological Activities
Besides their antimicrobial potential, certain derivatives of 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide have shown promising antioxidant and antibacterial activities. This is attributed to the structural features of these compounds, such as the presence of hydroxy and nitro groups, which may interact favorably with biological systems. For example, the antibacterial and antioxidant activities of these compounds have been confirmed through various assays, suggesting their potential in pharmaceutical applications and as bioactive materials (Ji et al., 2013).
Molecular Logic Gates and Sensors
The versatility of 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide derivatives extends to their application in the development of molecular logic gates and sensors. Certain derivatives have been explored for their ability to function as chemosensors for metal ions, demonstrating changes in fluorescence or colorimetric responses upon binding. This highlights their potential in analytical chemistry and environmental monitoring, where selective and sensitive detection of ions is required (Manna, Mondal, Rout, & Patra, 2018).
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-8-4-2-6-11(13)14(19)16-15-9-10-5-1-3-7-12(10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMOTXHAHYVGIB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)
![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)
![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)
![N-[2-bromo-4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]acetamide](/img/structure/B5509663.png)
![N-{5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinyl}benzenesulfonamide dihydrochloride](/img/structure/B5509669.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)
![1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)
![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5509729.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

